molecular formula C14H23NO4S B4486507 {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine

{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine

Cat. No.: B4486507
M. Wt: 301.40 g/mol
InChI Key: HOEASOHCEWOWPN-UHFFFAOYSA-N
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Description

{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group attached to a phenyl ring, which is further substituted with ethoxy, methyl, and methylethyl groups. The presence of a hydroxyethylamine moiety adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine typically involves multi-step organic reactions. One common route includes the sulfonation of a substituted phenyl compound followed by the introduction of the hydroxyethylamine group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of green solvents and catalysts is becoming increasingly popular to minimize environmental impact and improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy and hydroxyethylamine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The hydroxyethylamine moiety may also play a role in modulating biological pathways by interacting with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxypropyl)amine
  • {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxybutyl)amine

Uniqueness

What sets {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine apart from similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. The presence of the ethoxy and hydroxyethylamine groups provides a distinct reactivity profile, making it a valuable compound for various applications .

Properties

IUPAC Name

2-ethoxy-N-(2-hydroxyethyl)-4-methyl-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4S/c1-5-19-13-8-11(4)12(10(2)3)9-14(13)20(17,18)15-6-7-16/h8-10,15-16H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEASOHCEWOWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine
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{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine
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{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine
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{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine
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{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine
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{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine

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